6-bromo-2-(difluoromethyl)-2H-indazole
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Overview
Description
6-Bromo-2-(difluoromethyl)-2H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(difluoromethyl)-2H-indazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the indazole ring.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)-2H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-(difluoromethyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors . These interactions can modulate biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-bromo-2-(difluoromethyl)-2H-indazole stands out due to its indazole core structure, which imparts unique chemical and biological properties
Biological Activity
6-Bromo-2-(difluoromethyl)-2H-indazole is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings, emphasizing its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrF2N, with a molecular weight of approximately 247.04 g/mol. The compound features a bromine atom and a difluoromethyl group attached to the indazole ring system. These substituents are significant as they influence the compound's reactivity and biological properties, enhancing lipophilicity and metabolic stability, which are crucial for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
Antiprotozoal Activity
A study evaluating various indazole derivatives highlighted that some synthesized compounds exhibited potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica. While specific data for this compound is not available, the general trend suggests that derivatives in this class can outperform traditional drugs like metronidazole .
Inhibition of Cyclooxygenase Enzymes
In silico docking studies have suggested that certain indazole derivatives bind effectively to COX-2, showing comparable binding modes to established inhibitors like rofecoxib. This indicates potential for anti-inflammatory applications .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : The initial step often includes the cyclization of appropriate precursors.
- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
- Difluoromethylation : The difluoromethyl group is introduced using specific reagents that facilitate this transformation under controlled conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
Compound Name | Similarity | Unique Features |
---|---|---|
7-bromo-2-(trifluoromethyl)indole | 0.98 | Contains trifluoromethyl instead of difluoromethyl |
7-bromo-2-(difluoromethyl)quinoline | 0.95 | Quinoline ring system offers different reactivity |
5-bromo-3-methyl-1H-indazole | 0.94 | Different substitution pattern on indazole ring |
5-bromo-3-isopropyl-1H-indazole | 0.93 | Isopropyl group alters steric properties |
The presence of both bromine and difluoromethyl groups in this compound may enhance its biological activity compared to these analogs.
Properties
Molecular Formula |
C8H5BrF2N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-2-1-5-4-13(8(10)11)12-7(5)3-6/h1-4,8H |
InChI Key |
FQPPZMBPVFRMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1Br)C(F)F |
Origin of Product |
United States |
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